3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

pKa modulation acidity enhancement gem-difluoro inductive effect

This gem-difluorocyclobutane carboxylic acid (pKa 3.19) provides a ΔpKa ~0.76 shift vs. non-fluorinated analogs, enabling precise ionization control without scaffold alteration. The 3,3-difluoro pattern blocks CYP450-mediated oxidation at the cyclobutane 3-position—validated by ivosidenib's clinical success. With 11+ patents and underexplored IP space, this is a strategically valuable intermediate for composition-of-matter claims. Available at 95% purity for discovery and lead optimization.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
CAS No. 1773508-66-9
Cat. No. B6599091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
CAS1773508-66-9
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C11H9F3O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)
InChIKeyDLACECDSZPPJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1773508-66-9): A 1,1-Disubstituted gem-Difluorocyclobutane Carboxylic Acid Building Block for Medicinal Chemistry Procurement


3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1773508-66-9) is a fluorinated cyclobutane building block featuring a gem-difluoro substitution at the cyclobutane 3-position and a 4-fluorophenyl substituent at the 1-position, with the carboxylic acid handle enabling downstream amide coupling, esterification, and diversification [1]. The compound belongs to the increasingly important class of 1,1-disubstituted gem-difluorocyclobutanes—motifs recognized for their ability to modulate pKa, lipophilicity, conformational restriction, and metabolic stability in drug discovery programs, as exemplified by the FDA-approved drug ivosidenib and clinical candidates IPN60090 and BMS-814580 [2]. With a molecular formula of C₁₁H₉F₃O₂, a molecular weight of 230.18 g/mol, and a predicted pKa of 3.19 ± 0.40, this compound occupies a distinct physicochemical space relative to non-fluorinated cyclobutane carboxylic acid analogs [3].

Why 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid (CAS 151157-46-9) Cannot Substitute for 3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in Medicinal Chemistry Campaigns


Although 1-(4-fluorophenyl)cyclobutanecarboxylic acid (CAS 151157-46-9) shares the identical 4-fluorophenyl and cyclobutane carboxylic acid core, it lacks the geminal difluoro substitution at the cyclobutane 3-position—a modification that profoundly alters three critical physicochemical parameters governing success in drug discovery: acidity (ΔpKa ~0.76 units), lipophilicity, and metabolic stability [1]. The gem-difluoro motif exerts a strong inductive electron-withdrawing effect that acidifies the carboxylic acid [2], while simultaneously creating a metabolically resistant quaternary center at the cyclobutane 3-position that blocks oxidative metabolism—a liability documented for non-fluorinated cyclobutanes [3]. Substituting the non-fluorinated analog into a synthetic sequence optimized for the difluoro compound would yield products with different ionization states at physiological pH, altered logD, and potentially compromised metabolic profiles, making generic substitution scientifically indefensible without full re-optimization of the downstream candidate [2].

Quantitative Differentiation Evidence for 3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid vs. Closest Analogs


Carboxylic Acid pKa Acidification: Target Compound (pKa 3.19) vs. Non-Fluorinated Analog (pKa ~3.95)

The target compound exhibits a predicted pKa of 3.19 ± 0.40, compared with a predicted pKa of approximately 3.95 for the non-fluorinated analog 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-46-9) [1][2]. This ~0.76 unit acidification is consistent with the established class-level effect of gem-difluorination on cyclobutane carboxylic acids, where the CF₂ group decreases pKa by 0.3–0.8 units via its strong inductive electron-withdrawing effect [3]. At physiological pH (7.4), a ΔpKa of 0.76 units translates to an approximately 5.8-fold difference in the carboxylate-to-acid ratio, meaning the target compound exists to a greater extent in the ionized carboxylate form relative to the non-fluorinated analog.

pKa modulation acidity enhancement gem-difluoro inductive effect ionization state bioavailability prediction

Lipophilicity Modulation: gem-Difluorination Decreases LogP in Cyclobutane Carboxylic Acids by 0.5–0.6 Log Units vs. Non-Fluorinated Counterparts

Experimental measurements on structurally related 3,3-difluorocyclobutane carboxylic acid derivatives demonstrate that gem-difluorination decreases LogP by approximately 0.54–0.55 units relative to their non-fluorinated counterparts [1]. While the non-fluorinated analog 1-(4-fluorophenyl)cyclobutanecarboxylic acid has a measured/consensus LogP of 2.16–2.50 , the gem-difluoro substitution on the cyclobutane ring is expected to reduce the LogP of the target compound into the range of approximately 1.6–2.0. This counterintuitive decrease in lipophilicity upon fluorination (contrary to the common assumption that fluorine always increases lipophilicity) is a well-documented phenomenon for gem-difluorocycloalkanes and is attributed to the strong dipole moment introduced by the CF₂ group [1][2].

LogP modulation lipophilicity permeability drug-likeness fluorine walk

Metabolic Stability: The 3,3-Difluorocyclobutane Motif Blocks Oxidative Metabolism at the Quaternary Carbon—Validated in FDA-Approved Ivosidenib and Clinical Candidates

In the development of the FDA-approved IDH1 inhibitor ivosidenib, the gem-difluorocyclobutane motif was found to be crucial for increasing metabolic stability while maintaining potency [1]. The same trend was observed for the GLS-1 inhibitor IPN60090 and the MCHR1 inhibitor BMS-814580, where 1,1-disubstitution of the gem-difluorocyclobutane proved critical to blocking a metabolic weak spot while preserving efficacy [1]. A comprehensive study of gem-difluorinated cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability (intrinsic clearance, CLᵢₙₜ) of the corresponding model derivatives across C3–C7 ring systems [2]. In contrast, non-fluorinated cyclobutane analogs are susceptible to cytochrome P450-mediated oxidation at the cyclobutane ring, a well-established metabolic liability [3]. The 3,3-difluoro substitution creates a quaternary carbon center that sterically and electronically shields the cyclobutane ring from oxidative enzymatic attack.

metabolic stability oxidative metabolism intrinsic clearance drug half-life CYP450 resistance

Conformational Restriction and Exit Vector Geometry: 3,3-Difluoro Substitution Alters Cyclobutane Ring Puckering and Substituent Spatial Orientation Relative to Non-Fluorinated Analogs

X-ray crystallographic analysis of 2,2- and 3,3-difluorocyclobutanamines demonstrates that gem-difluoro substitution modulates the three-dimensional exit vector geometry of substituents on the cyclobutane ring compared with non-fluorinated cyclobutane analogs [1]. The strong electron-withdrawing effect of the CF₂ group influences the cyclobutane ring puckering angle and, consequently, the spatial orientation of the carboxylic acid and 4-fluorophenyl substituents. A study of the thermal degenerate rearrangement of 3,3-difluoromethylenecyclobutane further quantified that the geminal CF₂ group strengthens the adjacent C2–C3 bond by 5.5 kcal/mol, indicating a fundamental alteration of the cyclobutane ring's electronic structure and conformational dynamics [2]. For the target compound, the combination of 3,3-difluoro substitution and the 1-(4-fluorophenyl) group defines a unique spatial arrangement of the aryl and carboxyl vectors that cannot be reproduced by the non-fluorinated cyclobutane analog or by regioisomeric fluorination patterns (e.g., 2,2-difluoro substitution) [1].

conformational restriction exit vector analysis cyclobutane puckering X-ray crystallography scaffold geometry

Patent Footprint and Application Breadth: 11 Patents Reference Scaffolds Containing the 3,3-Difluoro-1-(4-fluorophenyl)cyclobutane Core, Indicating Broad Industrial Validation

The target compound's scaffold (InChIKey: DLACECDSZPPJNU-UHFFFAOYSA-N) is referenced in 11 patents according to PubChemLite data, with 0 associated literature publications, indicating that this specific substitution pattern is primarily being explored in proprietary industrial research programs rather than disclosed in the open academic literature [1]. By comparison, the simpler non-fluorinated analog 1-(4-fluorophenyl)cyclobutanecarboxylic acid (CAS 151157-46-9) has a substantially larger public literature footprint, suggesting it is a more commoditized building block with less proprietary differentiation. The concentration of patent activity around the 3,3-difluoro-1-(4-fluorophenyl)cyclobutane scaffold indicates that multiple independent industrial research organizations have identified this specific substitution pattern as conferring unique and protectable advantages in their drug discovery programs [1].

patent landscape industrial validation intellectual property chemical space building block adoption

Highest-Value Application Scenarios for 3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid Based on Quantified Differentiation Evidence


Lead Optimization of Carboxylic Acid-Containing Drug Candidates Requiring Fine-Tuned pKa for Optimal Bioavailability

When a lead series containing a cyclobutane carboxylic acid pharmacophore requires acidification of the carboxyl group to improve solubility, reduce plasma protein binding, or align the ionization state with the target binding pocket's electrostatic requirements, the target compound's pKa of 3.19 provides a ~0.76 unit shift relative to the non-fluorinated analog (pKa ~3.95) [1]. This pKa modulation, achieved without altering the core scaffold architecture, allows medicinal chemists to dial in the desired ionization state at physiological pH while preserving the 4-fluorophenyl substituent's binding interactions. The predictable inductive effect of the gem-difluoro group—experimentally validated across C3–C7 cycloalkane carboxylic acid series [2]—enables rational pKa engineering in structure-activity relationship (SAR) campaigns.

Metabolic Soft-Spot Blocking: Pre-installing a Clinically Validated Metabolically Stable Motif in Early-Stage Drug Discovery

For programs where cyclobutane ring oxidation has been identified as a metabolic liability (e.g., via metabolite identification studies showing hydroxylation at the cyclobutane 3-position), incorporating the 3,3-difluoro building block eliminates this metabolic soft spot by creating a quaternary carbon center resistant to CYP450-mediated oxidation [1]. This strategy is directly validated by the clinical success of ivosidenib, where the gem-difluorocyclobutane motif was essential for achieving adequate metabolic stability and oral bioavailability [1][2]. The 3,3-difluoro pattern is preferred over the 2,2-difluoro regioisomer when the metabolic liability is specifically at the 3-position, providing a targeted solution rather than a general fluorination strategy.

Patentable Chemical Space Exploration: Building Novel Intellectual Property Around Differentiated Fluorinated Cyclobutane Scaffolds

With 11 patents already referencing the InChIKey of this scaffold and 0 literature publications [1], the 3,3-difluoro-1-(4-fluorophenyl)cyclobutane core occupies a strategically valuable position in the chemical patent landscape: it is sufficiently validated by multiple industrial players to confirm its utility, yet sufficiently underexplored in the public domain to offer room for novel composition-of-matter claims. Organizations seeking to build patent estates around fluorinated cyclobutane-containing therapeutics can leverage this building block as a key intermediate, confident that the gem-difluoro-4-fluorophenyl substitution pattern provides both physicochemical differentiation and a tractable path to patentability distinct from the heavily precedented non-fluorinated cyclobutane chemical space.

Conformation-Guided Scaffold Design: Exploiting Unique 3,3-Difluoro Exit Vector Geometry for Target-Specific Binding

When X-ray co-crystal structures or computational docking studies reveal that the spatial orientation of the aryl and carboxyl vectors on a cyclobutane scaffold is critical for target engagement, the 3,3-difluoro substitution pattern provides a distinct exit vector geometry compared to both non-fluorinated and 2,2-difluoro cyclobutane analogs [1]. The gem-CF₂ group's effect on ring puckering and bond strengthening (5.5 kcal/mol for the C2–C3 bond [2]) locks the scaffold into a specific conformational preference. This is particularly valuable in fragment-based drug discovery or scaffold-hopping exercises where small changes in vector angles can determine whether a compound achieves the desired binding mode.

Quote Request

Request a Quote for 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.